2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and thiadiazole. These heterocyclic moieties are known for their significant biological activities and are commonly found in pharmacologically active compounds .
Preparation Methods
The synthesis of 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step procedures. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates, which are then reacted with various substituted cycloalkyl carboxylic acids under amide coupling conditions. The coupling agents used include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with various molecular targets. The piperazine moiety is known to interact with dopamine and serotonin receptors, which may contribute to its antipsychotic effects . The thiadiazole and benzothiazole moieties may also interact with other biological targets, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar compounds to 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole include:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains the benzothiazole and piperazine moieties and exhibits similar biological activities.
2-(Piperazin-1-yl)benzothiazole/benzoxazole derivatives: These compounds are structurally similar and have been studied for their anticancer properties.
The uniqueness of this compound lies in the presence of the methoxymethyl-thiadiazole moiety, which may confer additional biological activities and enhance its pharmacological profile .
Properties
Molecular Formula |
C15H17N5OS2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H17N5OS2/c1-21-10-13-17-15(23-18-13)20-8-6-19(7-9-20)14-16-11-4-2-3-5-12(11)22-14/h2-5H,6-10H2,1H3 |
InChI Key |
IKALAGLFLXQVHN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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